molecular formula C5H12Cl3NO B1210427 chlormethine N-oxide hydrochloride CAS No. 302-70-5

chlormethine N-oxide hydrochloride

Cat. No.: B1210427
CAS No.: 302-70-5
M. Wt: 208.5 g/mol
InChI Key: SYNHCENRCUAUNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nitrogen mustard N-oxide hydrochloride typically involves the condensation of gaseous ethylene oxide with aqueous methylamine, followed by the treatment of the resultant N-methyldiethanolamine with thionyl chloride . This process results in the formation of N-methyl-2,2’-dichlorodiethylamine, which is then oxidized to produce nitrogen mustard N-oxide hydrochloride.

Industrial Production Methods: Industrial production methods for nitrogen mustard derivatives often involve similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of protective groups and reducing agents can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions: chlormethine N-oxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more reactive species.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include thionyl chloride for chlorination, and various oxidizing and reducing agents depending on the desired reaction .

Major Products: The major products formed from these reactions include different nitrogen mustard derivatives, which can have varying biological activities and applications .

Scientific Research Applications

chlormethine N-oxide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of nitrogen mustard N-oxide hydrochloride involves the formation of highly reactive aziridinium ions, which can alkylate DNA and other cellular macromolecules. This alkylation leads to cross-linking of DNA strands, ultimately resulting in cell death. The compound primarily targets the N-7 position of guanine in DNA .

Comparison with Similar Compounds

Uniqueness: chlormethine N-oxide hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to form aziridinium ions and alkylate DNA makes it a potent chemotherapeutic agent, albeit with significant toxicity .

Properties

CAS No.

302-70-5

Molecular Formula

C5H12Cl3NO

Molecular Weight

208.5 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-methylethanamine oxide;hydrochloride

InChI

InChI=1S/C5H11Cl2NO.ClH/c1-8(9,4-2-6)5-3-7;/h2-5H2,1H3;1H

InChI Key

SYNHCENRCUAUNM-UHFFFAOYSA-N

SMILES

C[N+](CCCl)(CCCl)[O-].Cl

Canonical SMILES

C[N+](CCCl)(CCCl)[O-].Cl

Color/Form

Prisms from acetone
COLORLESS CRYSTALS

melting_point

109.5 °C
109-110 °C

302-70-5

Related CAS

51-75-2 (Parent)

solubility

Sol in water
FREELY SOL IN ETHANOL;  SLIGHTLY SOL IN BENZENE, ETHER

Synonyms

Bis(2-chloroethyl)methylamine
Caryolysine
Chlorethazine
Chlormethine
Cloramin
Embichin
Hydrochloride N-Oxide, Mechlorethamine
Hydrochloride, Mechlorethamine
Mechlorethamine
Mechlorethamine Hydrochloride
Mechlorethamine Hydrochloride N Oxide
Mechlorethamine Hydrochloride N-Oxide
Mechlorethamine N Oxide
Mechlorethamine N-Oxide
Mechlorethamine Oxide
Methylchlorethamine
Mitomen
Mustargen
Mustine
N-Oxide, Mechlorethamine Hydrochloride
N-Oxide, Nitrogen Mustard
Nitrogen Mustard
Nitrogen Mustard N Oxide
Nitrogen Mustard N-Oxide
Nitrogranulogen
Nitromin
NSC 10107
NSC 762
NSC-10107
NSC-762
NSC10107
NSC762

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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